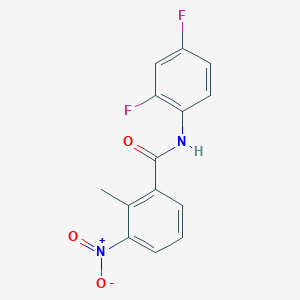

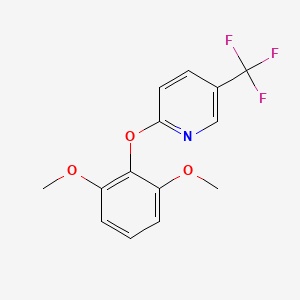

N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of related nitrobenzamide derivatives involves multi-step reactions, including nucleophilic substitution of nitro groups and cyclization. For example, the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes from 2,4,6-trinitrobenzamide through nucleophilic substitution followed by Thorpe-Ziegler cyclization demonstrates a method that could potentially be adapted for synthesizing compounds like N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide (Gakh et al., 2006).

Molecular Structure Analysis The crystal structure of related fluorobenzamide compounds, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, indicates co-planar aromatic rings with specific orientations of the amide group, highlighting the role of hydrogen bonding and molecular interactions in determining the structural configuration (Hehir & Gallagher, 2023). This analysis could provide insights into the molecular structure of N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide by comparison.

Chemical Reactions and Properties Chemical reactions involving nitrobenzamide derivatives often include nucleophilic substitution and cyclization. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves NMR, MS, IR, and X-ray diffraction methods, offering a view into the complex reactions nitrobenzamide derivatives can undergo and their electrochemical properties (He et al., 2014).

Physical Properties Analysis The physical properties, including crystal structures of nitrobenzamide derivatives, are determined using X-ray diffraction. The arrangement of molecules in the crystal lattice, hydrogen bonding, and other intermolecular interactions play a crucial role in the physical properties of these compounds. For example, isomeric N-(iodophenyl)nitrobenzamides form various three-dimensional framework structures, influenced by hydrogen bonds and iodo...carbonyl interactions (Wardell et al., 2006).

Mechanism of Action

Target of Action

A similar compound, 4- (aminosulfonyl)-n- [ (2,4-difluorophenyl)methyl]-benzamide, has been found to targetCarbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

If we consider the similar compound mentioned above, it likely interacts with its target enzyme, leading to inhibition or modulation of the enzyme’s activity . This interaction can result in changes in cellular processes that the enzyme is involved in.

Biochemical Pathways

Given the potential target of carbonic anhydrase 2, it may affect pathways related to ph regulation and electrolyte balance in cells .

Pharmacokinetics

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the potential target, it may lead to changes in cellular ph and electrolyte balance, which could have various downstream effects depending on the specific cell type and physiological context .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-12-6-5-9(15)7-11(12)16/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYHMLUKRMWVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)

![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)

![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)

![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)